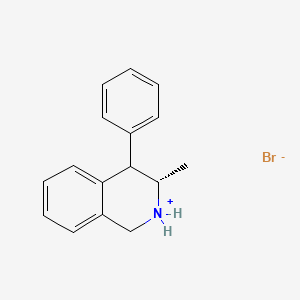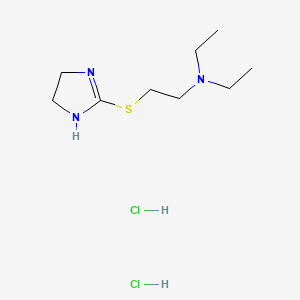
2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride is a compound belonging to the class of imidazolines Imidazolines are nitrogen-containing heterocycles that have been widely studied for their biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride typically involves the condensation of 1,2-diamines with nitriles or esters. . The reaction conditions are crucial for the successful formation of the imidazoline ring.
Industrial Production Methods
Industrial production of imidazolines often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazoline ring to imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, imidazole derivatives, and substituted imidazolines. These products have diverse applications in various fields .
Wissenschaftliche Forschungsanwendungen
2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride involves its interaction with specific molecular targets and pathways. For example, imidazolines can act as small-molecule antagonists of MDM2, binding to the p53-binding pocket and activating the p53 pathway in cancer cells. This leads to cell cycle arrest, apoptosis, and growth inhibition of tumor cells . The compound’s effects on other pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazolines such as:
- Oxymetazoline
- Xylometazoline
- Tetrahydrozoline
- Naphazoline
Uniqueness
2-Imidazoline, 2-((2-(diethylamino)ethyl)thio)-, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its diethylaminoethylthio group differentiates it from other imidazolines, potentially leading to unique applications and effects .
Eigenschaften
CAS-Nummer |
17124-75-3 |
|---|---|
Molekularformel |
C9H21Cl2N3S |
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C9H19N3S.2ClH/c1-3-12(4-2)7-8-13-9-10-5-6-11-9;;/h3-8H2,1-2H3,(H,10,11);2*1H |
InChI-Schlüssel |
ZLATURUIJRWUAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCSC1=NCCN1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


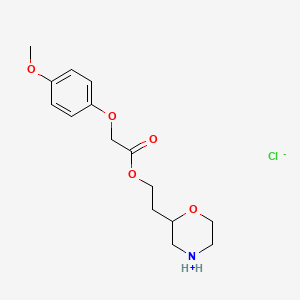
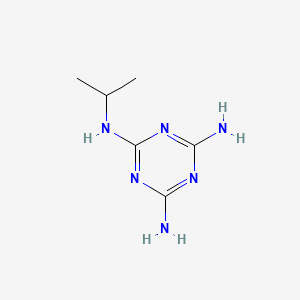
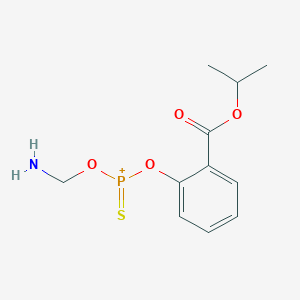
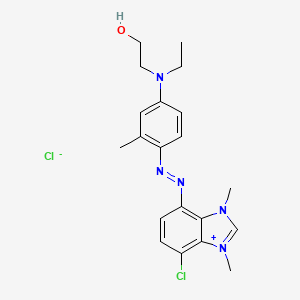
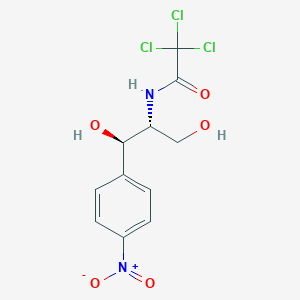
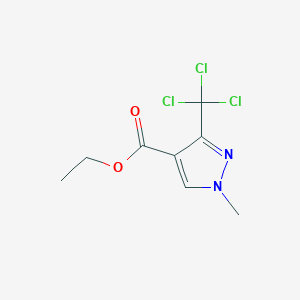
![[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate](/img/structure/B13735043.png)
![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)

![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)

